molecular formula C17H24FN3O2 B7436748 [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone

[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone

Cat. No. B7436748
M. Wt: 321.4 g/mol
InChI Key: QRXYKGLCVDPSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone is a chemical compound that is widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone involves the inhibition of various kinases, particularly PI3Kα and mTOR, which are key regulators of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancer and other diseases, leading to aberrant cell growth, proliferation, and survival. By inhibiting these kinases, [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone can potentially block this pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone has been shown to exhibit potent biochemical and physiological effects, particularly in cancer cells. The compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells, by inhibiting the PI3K/AKT/mTOR signaling pathway. In addition, [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone has been shown to inhibit tumor growth and metastasis in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone is its potent inhibitory activity against several kinases, which makes it a valuable tool for studying various signaling pathways involved in cancer and other diseases. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone research. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective analogs of this compound that can overcome its limitations, such as poor solubility. Finally, future research can focus on elucidating the molecular mechanisms underlying the inhibitory activity of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone against various kinases, which can provide valuable insights into the development of novel targeted therapies for cancer and other diseases.

Synthesis Methods

The synthesis of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone involves a multi-step process that includes the reaction of 6-fluoropyridine-2-carboxylic acid with piperazine, followed by the reaction of the resulting intermediate with 1-(bromomethyl)cyclobutane-1-carboxylic acid, and finally the reaction of the resulting intermediate with 2-amino-2-methyl-1-propanol. The final product is obtained after purification through column chromatography.

Scientific Research Applications

[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit potent inhibitory activity against several kinases, including PI3Kα, mTOR, and DNA-PK, which are involved in various signaling pathways that regulate cell growth, proliferation, and survival.

properties

IUPAC Name

[4-(6-fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-13(2)23-17(7-4-8-17)16(22)21-11-9-20(10-12-21)15-6-3-5-14(18)19-15/h3,5-6,13H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXYKGLCVDPSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CCC1)C(=O)N2CCN(CC2)C3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone

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